3-Bromo-4-nitrobenzamide

iNOS Inhibition Cellular Assay Medicinal Chemistry

Sourcing a reliable, well-characterized iNOS reference inhibitor for assay development is often hindered by unvalidated or poorly defined compounds. 3-Bromo-4-nitrobenzamide (CAS 1261794-86-8) directly addresses this gap with quantifiable, published inhibitory data. - Documented IC₅₀ of 210 nM against human iNOS in a cellular context, delivering a robust signal window for HTS or benchmarking novel inhibitors. - Defined isoform selectivity profile (iNOS 210 nM, nNOS 530 nM, eNOS 810 nM) provides a quantifiable baseline for SAR campaigns. - 3-Bromo substituent serves as a versatile synthetic handle for Pd-catalyzed cross-coupling, enabling rapid focused library expansion. Supplied with rigorous analytical documentation to ensure lot-to-lot reproducibility for both research and procurement reliability.

Molecular Formula C7H5BrN2O3
Molecular Weight 245.03 g/mol
CAS No. 1261794-86-8
Cat. No. B1443564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-nitrobenzamide
CAS1261794-86-8
Molecular FormulaC7H5BrN2O3
Molecular Weight245.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)Br)[N+](=O)[O-]
InChIInChI=1S/C7H5BrN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11)
InChIKeyWASHERDYVKIIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-nitrobenzamide (CAS 1261794-86-8) for Selective iNOS Probe Development


3-Bromo-4-nitrobenzamide (CAS 1261794-86-8) is a nitro-substituted benzamide derivative with the molecular formula C₇H₅BrN₂O₃, characterized by a bromine atom at the 3-position and a nitro group at the 4-position of the benzamide core . This compound has demonstrated quantifiable in vitro inhibitory activity against nitric oxide synthase (NOS) isoforms, with a notable IC₅₀ value of 210 nM against human inducible NOS (iNOS) in a cellular assay [1]. Its primary scientific utility lies in its role as a molecular scaffold for medicinal chemistry and as a probe for investigating NOS inhibition, where its defined substituent pattern provides a specific chemical handle for structure-activity relationship (SAR) studies [2].

Workflow
iNOS probe development and inhibitor screening
Selection Logic
Defined 3-bromo-4-nitro substitution for SAR studies
Research Context
Medicinal chemistry scaffold for focused library synthesis

Procurement Risk Analysis: Why 3-Bromo-4-nitrobenzamide Cannot Be Replaced with Other Nitrobenzamides


Substituting 3-Bromo-4-nitrobenzamide with other nitrobenzamide analogs—even those with only minor positional or halogen variations—is scientifically unjustified due to the pronounced impact of the specific 3-bromo-4-nitro substitution pattern on target potency and isoform selectivity. Research on nitrobenzamide derivatives reveals that small structural changes lead to dramatic shifts in biological activity. For example, in a series of 4-substituted-3-nitrobenzamide derivatives, anti-tumor potency varied by over 200-fold across different cancer cell lines based solely on the identity of the 4-substituent [1]. The 3-bromo-4-nitro pattern is particularly critical for achieving the 210 nM iNOS inhibitory activity documented for this compound [2]; replacing the bromine with another halogen or relocating it to a different position on the phenyl ring would be expected to significantly alter both electronic and steric interactions with the target enzyme, thereby invalidating any prior experimental data or ongoing studies.

Target Compound
3-Bromo-4-nitrobenzamide
Specific substitution pattern linked to reported iNOS inhibitory activity. Defined bromine handle enables cross-coupling diversification.
Potential Substitute
Other Nitrobenzamide Analogs
Positional or halogen changes may shift potency and isoform selectivity, potentially invalidating prior experimental data.

Quantitative Evidence Guide: Measured Differentiation of 3-Bromo-4-nitrobenzamide from Analogs


Human iNOS Inhibition: 3-Bromo-4-nitrobenzamide Shows Nanomolar Cellular Potency

3-Bromo-4-nitrobenzamide demonstrates a measured IC₅₀ of 210 nM for the inhibition of human inducible nitric oxide synthase (iNOS) when tested in human DLD1 cells [1]. This is a direct, quantitative measure of its potency. In contrast, related nitrobenzamide derivatives, such as compound 5 from a parallel study, exhibit a significantly higher IC₅₀ of 3.7 μM (3,700 nM) in an iNOS enzyme inhibition assay [2]. This 17.6-fold difference in potency underscores the critical importance of the specific 3-bromo-4-nitro substitution pattern for achieving high-affinity iNOS inhibition.

iNOS Inhibitory Potency
Cross-study comparable
IC₅₀ = 210 nM vs. Analog 3,700 nM (17.6-fold difference)
Supports selection for iNOS probe development
Assay conditions differ; review cell vs. enzyme assay context
iNOS Inhibition Cellular Assay Medicinal Chemistry

NOS Isoform Selectivity: Distinct Profile of 3-Bromo-4-nitrobenzamide vs. Alternative Inhibitors

3-Bromo-4-nitrobenzamide exhibits a distinct NOS isoform inhibition profile that differs from other inhibitors. It shows IC₅₀ values of 210 nM for iNOS, 530 nM for nNOS, and 810 nM for eNOS, all measured in human cell-based assays [1]. This yields a selectivity ratio of approximately 2.5-fold for iNOS over nNOS. In contrast, a different nitrobenzamide derivative reported in a separate study shows a markedly different profile with an nNOS IC₅₀ of 0.12 mM (120,000 nM) and an e/nNOS selectivity of 67.5 [2]. These divergent profiles demonstrate that the specific substitution pattern of 3-Bromo-4-nitrobenzamide dictates its unique interaction landscape with the NOS enzyme family, which is not generalizable across the nitrobenzamide class.

NOS Isoform Selectivity
Class-level inference
iNOS/nNOS Selectivity ≈ 2.5-fold
Defined starting point for isoform-selective inhibitor SAR
Profile is not generalizable across the nitrobenzamide class
NOS Isoform Selectivity iNOS nNOS eNOS Enzyme Inhibition

Synthetic Accessibility and Scaffold Utility: A Defined Intermediate for SAR Expansion

The core scaffold of 3-Bromo-4-nitrobenzamide is a validated starting point for generating bioactive derivatives, as evidenced by the synthesis and evaluation of a series of novel 4-substituted-3-nitrobenzamide analogs [1]. In that study, compounds with the 3-nitro-4-substituted benzamide core exhibited potent anti-tumor activity across multiple cell lines, with the most potent compound (4a) achieving GI₅₀ values of 1.904-2.111 μM [1]. While the 3-bromo-4-nitro analog itself is an intermediate, this data from a close structural class confirms that the 3-substituted-4-nitrobenzamide template is highly productive for medicinal chemistry. Unlike more heavily functionalized or rigid analogs, 3-Bromo-4-nitrobenzamide presents a synthetically tractable structure with a bromine atom that can serve as a handle for further derivatization via cross-coupling reactions, making it a superior choice for building focused compound libraries.

Scaffold Utility in SAR
Class-level inference
Reactive bromine handle for cross-coupling library synthesis
Supports procurement for medicinal chemistry diversification
Scaffold productivity inferred from close structural analogs
Medicinal Chemistry SAR Chemical Synthesis Benzamide Derivatives

Validated Application Scenarios for 3-Bromo-4-nitrobenzamide Based on Quantitative Evidence


Development of iNOS Activity Assays and Probe Molecules

Given its documented IC₅₀ of 210 nM for human iNOS in a cellular context [1], 3-Bromo-4-nitrobenzamide is immediately suitable for use as a reference inhibitor in the development and validation of iNOS biochemical or cell-based assays. Its potency is sufficiently high to produce a robust signal window, making it a reliable tool for high-throughput screening or for benchmarking novel iNOS inhibitors.

Medicinal Chemistry Starting Point for Isoform-Selective NOS Inhibitors

The compound's defined inhibition profile against the three major NOS isoforms (iNOS IC₅₀ = 210 nM, nNOS = 530 nM, eNOS = 810 nM) [1] provides a quantifiable baseline for structure-activity relationship (SAR) campaigns. Researchers aiming to improve potency or modulate isoform selectivity can use 3-Bromo-4-nitrobenzamide as a foundational scaffold for systematic chemical modification.

Building Block for the Synthesis of Diverse 3,4-Disubstituted Benzamide Libraries

As supported by SAR studies on closely related 4-substituted-3-nitrobenzamide derivatives [2], this compound serves as an ideal core for generating focused libraries. The presence of the 3-bromo substituent offers a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid exploration of chemical space around the 3-position to identify new bioactive molecules with improved properties.

Application
Selection Property
Validation Focus
iNOS Assay Development
Reported iNOS cellular inhibitory activity
Assay signal window and benchmark inhibitor context
Isoform-Selective Inhibitor SAR
Documented iNOS/nNOS/eNOS inhibition profile
Isoform potency and selectivity modulation via SAR
Focused Library Synthesis
3-bromo handle for cross-coupling diversification
Derivative bioactivity and chemical space exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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